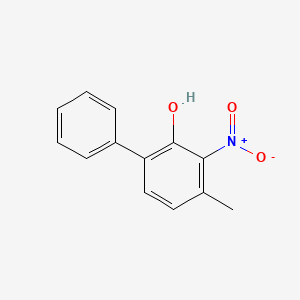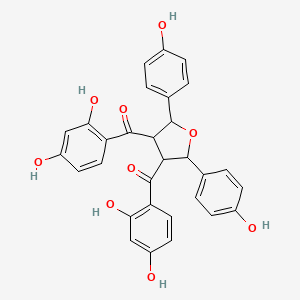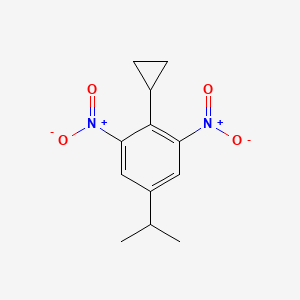![molecular formula C20H17ClN2O3 B14300493 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide CAS No. 113457-10-6](/img/structure/B14300493.png)
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a methoxy group, and a pyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminopyridine to yield 3-methoxy-N-(pyridin-4-yl)benzamide.
Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-methoxy-N-(pyridin-4-yl)benzamide with 2-chlorophenylmethanol in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the benzamide core to introduce the methoxy group at the 4-position. This can be achieved using a methoxylating agent such as dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring at a different position.
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine ring at a different position.
4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-5-yl)benzamide: Similar structure but with the pyridine ring at a different position.
Uniqueness
The uniqueness of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
| 113457-10-6 | |
Fórmula molecular |
C20H17ClN2O3 |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methoxy]-3-methoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-19-12-14(20(24)23-16-8-10-22-11-9-16)6-7-18(19)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3,(H,22,23,24) |
Clave InChI |
AQSAAYIQEVBRRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)OCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/no-structure.png)

![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)
![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)



![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
